molecular formula C8H11BrF2N2O B2890531 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856019-05-0

4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole

Cat. No.: B2890531
CAS No.: 1856019-05-0
M. Wt: 269.09
InChI Key: SNMDYVCPIOKWGC-UHFFFAOYSA-N
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Description

4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromine atom, a difluoroethyl group, and an ethoxymethyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the bromine atom: Bromination of the pyrazole ring can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent.

    Attachment of the difluoroethyl group: This step involves the reaction of the brominated pyrazole with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, under basic conditions.

    Introduction of the ethoxymethyl group: The final step involves the reaction of the intermediate compound with an ethoxymethylating agent, such as ethoxymethyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: As a potential bioactive compound for studying enzyme inhibition, receptor binding, or other biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The presence of the bromine, difluoroethyl, and ethoxymethyl groups can influence its binding affinity, selectivity, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the ethoxymethyl group, which may affect its reactivity and biological activity.

    1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole:

    4-bromo-3-(ethoxymethyl)-1H-pyrazole: Lacks the difluoroethyl group, which can alter its reactivity and biological activity.

Uniqueness

4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)-1H-pyrazole is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the difluoroethyl and ethoxymethyl groups can influence its reactivity, stability, and biological activity.

Properties

IUPAC Name

4-bromo-1-(2,2-difluoroethyl)-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2N2O/c1-2-14-5-7-6(9)3-13(12-7)4-8(10)11/h3,8H,2,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMDYVCPIOKWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Br)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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